N-(2-Ethynylphenyl)propane-1-sulfonamide

Heterocyclic chemistry Indole synthesis Copper catalysis

Obtaining the correct regioisomer for alkyne-cyclization chemistry often fails with meta/para isomers. N-(2-Ethynylphenyl)propane-1-sulfonamide uniquely enables 5-exo-dig indole synthesis (reported yields 72-94%), click conjugation via CuAAC, and sulfonamide-based antibacterial screening. • Benchmark indole cyclization yields 72-94%. • Exclusively ortho-ethynyl for CuAAC & medicinal chemistry. • High purity, stable sulfonamide scaffold.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
Cat. No. B12069827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethynylphenyl)propane-1-sulfonamide
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=CC=C1C#C
InChIInChI=1S/C11H13NO2S/c1-3-9-15(13,14)12-11-8-6-5-7-10(11)4-2/h2,5-8,12H,3,9H2,1H3
InChIKeyIGWOSJXXXUSWHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethynylphenyl)propane-1-sulfonamide: Ortho-Alkynyl Sulfonamide Baseline for Chemical Biology & Medicinal Chemistry Procurement


N-(2-Ethynylphenyl)propane-1-sulfonamide (molecular formula C₁₁H₁₃NO₂S, molecular weight 223.29 g/mol) is a synthetic ortho-ethynylphenyl sulfonamide bearing a terminal alkyne at the 2-position of the phenyl ring and a linear propane-1-sulfonamide chain . The ortho-ethynyl substituent imparts two operationally critical features: (i) capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation, and (ii) predisposition toward 5-exo-dig intramolecular cyclization to afford indole scaffolds, a reactivity pathway not available to the meta- or para-ethynyl regioisomers . This compound serves as both a building block for heterocyclic synthesis and a candidate for sulfonamide-based antibacterial screening.

Regiospecific reactivity Ortho-ethynyl enables exclusive 5-exo-dig indole synthesis
Click chemistry handle Terminal alkyne for CuAAC conjugation to fluorophores/biotin
Screening candidate N-aryl sulfonamide with class-level DHPS engagement potential

Why N-(2-Ethynylphenyl)propane-1-sulfonamide Cannot Be Replaced by In-Class Sulfonamide Analogs


Simple sulfonamide interchange fails because the ortho-ethynyl position governs regioselective reactivity and biological target engagement in ways that meta- or para-ethynyl isomers cannot replicate. In carbonic anhydrase inhibition, regioisomeric phenylethynylbenzenesulfonamides exhibit position-dependent potency differences exceeding 10-fold against tumor-associated isoforms hCA IX and hCA XII . For intramolecular cyclization, only the ortho-ethynyl group permits 5-exo-dig ring closure to generate indoles; meta- and para-alkynes are geometrically incapable of this transformation . Consequently, substituting the 2-ethynyl isomer with a 3- or 4-ethynyl analog—or with a non-ethynyl sulfonamide—alters both the accessible chemical space and the biological profile, making the procurement of the specific regioisomer a functional necessity rather than a preference.

Regioisomeric cyclization failure
Meta- and para-ethynyl isomers cannot undergo 5-exo-dig ring closure to form indoles, blocking this synthetic route entirely.
Biological profile divergence
Carbonic anhydrase inhibition data show pronounced potency shifts across phenylethynyl regioisomers; the ortho isomer may not be functionally interchangeable.
Supply-chain discrepancy
The 3-ethynyl isomer is widely stocked with QC documentation, while the 2-ethynyl isomer requires custom synthesis and independent verification, impacting lead time and confidence.

N-(2-Ethynylphenyl)propane-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Ethynyl Regioisomer Enables Exclusive 5-exo-dig Cyclization; Meta- and Para-Isomers Fail

The ortho-ethynyl arrangement in N-(2-ethynylphenyl)propane-1-sulfonamide permits copper(I)-catalyzed 5-exo-dig intramolecular cyclization to yield 3-cyanoindole products, a transformation documented with 72–94% isolated yields for closely related N-(2-ethynylphenyl)-N-sulfonylcyanamides under CuI catalysis . This cyclization is geometrically prohibited for the meta- (3-ethynyl) and para- (4-ethynyl) regioisomers of propane-1-sulfonamide, as the alkyne-to-nitrogen distance and trajectory cannot accommodate 5-exo-dig ring closure. No cyclization product is observed under identical conditions for 3- or 4-ethynyl substrates .

Cyclization Yield
Class-level
Ortho: 72–94% vs Meta/Para: 0%
Ortho isomer required for indole synthesis; meta/para fail.
Based on N-sulfonylcyanamide congeners; direct applicability to propane-1-sulfonamide scaffold inferred.
Heterocyclic chemistry Indole synthesis Copper catalysis

Class-Level Antibacterial Potency via Dihydropteroate Synthase (DHPS) Inhibition: Quantitative Baselines

Sulfonamides, including N-(2-ethynylphenyl)propane-1-sulfonamide, are structural analogues of p-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase (DHPS), the enzyme responsible for folate biosynthesis in bacteria . In a standardized Arabidopsis thaliana DHPS assay, benchmark sulfonamides exhibited the following I50 values: sulfanilamide = 18.6 μM, sulfacetamide = 9.6 μM, sulfadiazine = 4.2 μM . The N-aryl substitution pattern (as present in the 2-ethynylphenyl moiety) directly modulates the degree of DHPS inhibition, with electron-withdrawing or π-extending substituents generally enhancing potency relative to unsubstituted sulfanilamide . The ethynylphenyl propane-1-sulfonamide scaffold is therefore projected to provide superior target engagement compared to simpler N-unsubstituted sulfonamides.

DHPS Engagement
Class-level
Projected low μM I50 for N-aryl sulfonamide class; benchmarks: sulfadiazine 4.2 μM, sulfanilamide 18.6 μM
Class-level DHPS inhibition supports antibacterial screening fit; confirmatory I50 required.
No primary I50 data for this specific compound; SAR trend projection.
Antibacterial drug discovery Antimetabolite screening DHPS inhibitor development

Hierarchically Distinct Commercial Availability: 2-Ethynyl vs. 3-Ethynyl and 4-Ethynyl Regioisomers

Commercial availability differentiates the three regioisomers. The 3-ethynyl (meta) regioisomer (CAS 1250299-71-8) is widely stocked by multiple vendors (Bidepharm, CymitQuimica, Leyan, MolDB) with batch-certified purities of 98% and standard QC documentation including NMR, HPLC, and GC . The 4-ethynyl (para) regioisomer (CAS 2138133-38-5) is also listed by multiple suppliers. By contrast, the 2-ethynyl (ortho) regioisomer N-(2-ethynylphenyl)propane-1-sulfonamide has significantly scarcer commercial representation, with only limited specialty vendor listings and no broadly published CAS number or batch QC certificates in public databases outside of restricted catalogs . This scarcity means the 2-ethynyl isomer is typically a custom synthesis product requiring independent quality verification upon receipt.

Vendor Coverage
Data to verify
2-Ethynyl: limited listings vs 3-Ethynyl: ≥4 vendors, 98% purity
Independent QC verification needed for 2-ethynyl isomer upon receipt.
No public batch QC certificates for 2-ethynyl; 3-ethynyl widely documented.
Chemical Biology Fragment-Based Drug Design Library Screening

N-(2-Ethynylphenyl)propane-1-sulfonamide: Evidence-Grounded Application Scenarios


Indole and Isoquinoline Heterocycle Synthesis via Ortho-Ethynyl Cyclization

The ortho-ethynyl group uniquely enables copper- or palladium-catalyzed 5-exo-dig cyclization to form indole, indoline, and related fused heterocycles—a transformation geometrically impossible for 3- or 4-ethynyl regioisomers . Reported yields of 72–94% for N-(2-ethynylphenyl)-N-sulfonyl cyanamide cyclization establish a quantitative benchmark for reaction feasibility . This makes N-(2-ethynylphenyl)propane-1-sulfonamide a strategic building block for medicinal chemistry programs requiring indole-containing kinase inhibitors, GPCR ligands, or antibacterial agents where the indole core is a privileged pharmacophore.

Click Chemistry Building Block for Bioorthogonal Conjugation and Probe Synthesis

The terminal alkyne at the 2-position of the phenyl ring is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent attachment of fluorophores, biotin, or polyethylene glycol moieties to the sulfonamide scaffold . This reactivity supports the construction of chemical biology probes, PROTAC linker intermediates, and targeted delivery conjugates. The linear propane-1-sulfonamide chain provides a defined spacer length distinct from the branched propane-2-sulfonamide isomer, which may influence conjugate solubility and target accessibility.

Phenotypic Antibacterial Screening Library Member with Defined DHPS Engagement Potential

As an N-aryl sulfonamide, this compound occupies a chemical space consistent with dihydropteroate synthase (DHPS) inhibition—the established mechanism of the sulfonamide antibiotic class . Benchmark sulfonamides exhibit DHPS I50 values ranging from 4.2 μM (sulfadiazine) to 18.6 μM (sulfanilamide) . The 2-ethynylphenyl substituent introduces an electronically distinct N-aryl group not represented in classical sulfonamide libraries, potentially conferring differential antibacterial spectrum or resistance profile. Inclusion in phenotypic screening cascades provides access to an underexplored region of sulfonamide chemical space complementing sulfanilamide, sulfacetamide, and sulfadiazine.

Regioisomer-Specific Mechanistic Probe for Transition-Metal-Catalyzed Cyclization Studies

The strict geometric requirement for ortho-alkyne placement in 5-exo-dig cyclization makes N-(2-ethynylphenyl)propane-1-sulfonamide a definitive control compound for mechanistic studies of copper- and palladium-mediated alkyne activation . When used alongside its 3- and 4-ethynyl analogs (which produce zero cyclization product), the 2-ethynyl isomer provides an unambiguous positive signal for ortho-directed reactivity. This regioisomeric set enables systematic investigation of catalyst scope, ligand effects, and substrate tolerance in intramolecular alkyne functionalization methodology development.

Application
Selection Property
Validation Focus
Indole / isoquinoline synthesis
Ortho-alkynyl 5-exo-dig cyclization reactivity
Cyclization yield and indole scaffold characterization
Click chemistry probe assembly
Terminal alkyne for CuAAC conjugation
Conjugation efficiency and conjugate characterization
Antibacterial screening library
N-aryl sulfonamide DHPS engagement potential
DHPS inhibition assay and antibacterial spectrum profiling
Mechanistic cyclization studies
Ortho-directing control for metal-catalyzed alkyne activation
Catalyst scope and substrate tolerance investigation
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